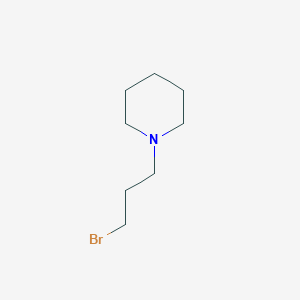

1-(3-bromopropyl)Piperidine

Vue d'ensemble

Description

1-(3-bromopropyl)Piperidine is a chemical compound with the molecular formula C8H16BrN . It is used in the pharmaceutical industry and plays a significant role in drug design .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of this compound is 206.12 .Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 206.12 and a molecular formula of C8H16BrN .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1-(3-bromopropyl)Piperidine serves as a key intermediate in the synthesis of various piperidine derivatives, which are prominent in medicinal chemistry due to their pharmaceutical properties. Notably, it plays a significant role in the asymmetric synthesis of enantiomerically pure 3-substituted piperidines, leveraging chiral non-racemic lactams as starting materials. The strategic use of this compound enables the generation of optically pure derivatives, vital for pharmaceutical applications where stereochemistry is crucial for efficacy (Micouin et al., 1994).

Material Science

In the realm of material science, this compound has been utilized in the development of a hyperbranched polymer with perfect branching. This polymer, which is based on the piperidine-4-one ring, showcases unique structural properties and has potential applications in various industries, including coatings, adhesives, and as precursors for more complex materials (Sinananwanich, Higashihara & Ueda, 2009).

Antimicrobial and Antiviral Activities

This compound derivatives have also shown promising results in enhancing the efficacy of antibiotics against resistant bacterial strains. For instance, piperine, a derivative, has been found to significantly lower the minimum inhibitory concentration (MIC) and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains, likely by inhibiting bacterial efflux pumps (Khan et al., 2006).

Mécanisme D'action

Target of Action

1-(3-bromopropyl)Piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been found to exhibit anticancer potential . .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . These pathways play a critical role in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer development .

Pharmacokinetics

Piperidine derivatives are known to have various pharmacological properties, including anticancer potential .

Result of Action

Piperidine derivatives have been found to exhibit anticancer potential, suggesting that they may induce cell cycle arrest, apoptosis, and inhibit cell proliferation .

Safety and Hazards

This compound should be handled with care. It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray. After handling, hands should be washed thoroughly. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn while handling this compound .

Orientations Futures

Piperidines, including 1-(3-bromopropyl)Piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins

Cellular Effects

Piperidine derivatives have been shown to have potential anticancer properties, affecting various types of cells and cellular processes

Molecular Mechanism

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers

Dosage Effects in Animal Models

Piperine, a piperidine derivative, has been shown to have therapeutic potential against various cancers at certain dosages .

Metabolic Pathways

Piperidine derivatives have been shown to be involved in certain metabolic pathways .

Propriétés

IUPAC Name |

1-(3-bromopropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMWECARVLBXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515923 | |

| Record name | 1-(3-Bromopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-70-6 | |

| Record name | 1-(3-Bromopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)

![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)

![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)

![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)